利地卡霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

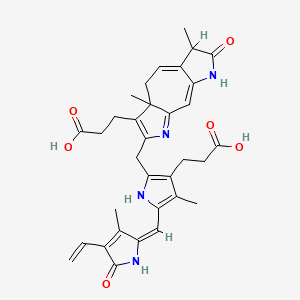

Lydicamycin is an organic compound with the molecular formula C47H74N4O10 . It is an antibiotic with activity against Gram-positive bacteria . The bacteria Streptomyces lydicamycinicus and Streptomyces platensis are known to produce lydicamycin .

Synthesis Analysis

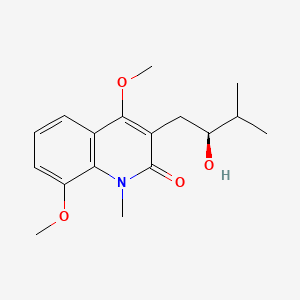

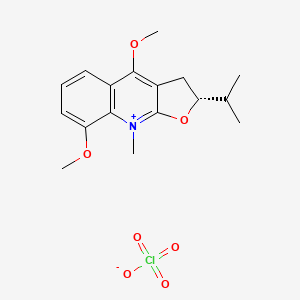

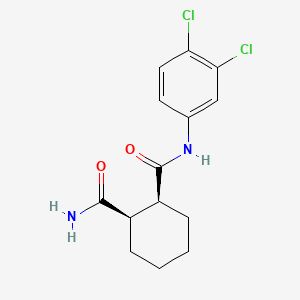

Lydicamycins are polyketide antibiotics that belong to a family of hybrid nonribosomal peptide-polyketide scaffolds. They possess unique tetramic acid and pyrrolidine moieties at each end of their structures . The biosynthetic gene cluster of lydicamycins has been reported, and all congeners, including previously unreported compounds from one pathway, have been fully characterized through molecular networking .Molecular Structure Analysis

The molecular structure of Lydicamycin includes unique tetramic acid and pyrrolidine moieties at each end of their structures . The molecular weight of Lydicamycin is 855.11 .Chemical Reactions Analysis

Lydicamycins are produced through modular biosynthetic assembly lines, involving type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) .Physical And Chemical Properties Analysis

Lydicamycin is a colorless powder . Its IR and *H NMR spectra have been characterized . The molecular formula of Lydicamycin is C47H74N4O10 .科学研究应用

Antibiotics

Lydicamycins are polyketide antibiotics . They belong to a family of hybrid nonribosomal peptide-polyketide scaffolds that possess unique tetramic acid and pyrrolidine moieties at each end of their structures . This makes them a potential candidate for the development of new antibiotics.

Bioengineering

The biosynthetic gene cluster of lydicamycins has been reported . This opens up possibilities for bioengineering processes to produce lydicamycins or similar compounds. The insights into the enzymatic machinery during hybrid PKS–NRPS biosynthesis might be applied to rationalize bioengineering processes for other similar homologues .

Drug Discovery

Only five lydicamycin congeners have been isolated so far . The chemical potential of the congeners in this family is far from being fully described . Therefore, there is a potential for discovering new drugs within this family of compounds.

Metabolic Network Analysis

The biosynthesis of lydicamycins involves a complex metabolic network . Studying this network can provide insights into the metabolic pathways of microorganisms and can be useful in various fields like metabolic engineering, synthetic biology, and systems biology.

Microbial Ecology

Lydicamycins are produced by certain strains of Streptomyces . Studying the production of these compounds can provide insights into the ecological roles of these microorganisms in their natural habitats.

Marine Biotechnology

The strain of Streptomyces that produces lydicamycins was derived from seawater . This suggests a potential application in marine biotechnology, where these compounds could be used for the development of marine-derived drugs or other marine bioproducts.

作用机制

Lydicamycin, also known as 2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide, is a polyketide antibiotic with a unique structure and intriguing bioactivity .

Target of Action

The primary targets of Lydicamycin are Gram-positive bacteria . The compound exhibits potent antibacterial activity against these organisms, making it a promising candidate for the development of new antibiotics.

Mode of Action

Its unique structure, characterized by a pyrrolidine ring modified by an aminoiminomethyl group and a polyketide-derived carbon chain with multiple hydroxyl and olefinic functionalities, suggests a complex interaction with its bacterial targets .

Result of Action

The result of Lydicamycin’s action at the molecular and cellular level is the inhibition of bacterial growth, particularly in Gram-positive bacteria . This antibacterial activity is what makes Lydicamycin a potential candidate for antibiotic development.

Action Environment

The action of Lydicamycin can be influenced by environmental factors. For instance, Lydicamycin is produced by the bacteria Streptomyces lydicamycinicus and Streptomyces platensis , which are found in diverse environments, including the rhizosphere and marine environments . The production of Lydicamycin can be affected by the conditions of these environments, such as nutrient availability and temperature .

安全和危害

未来方向

The chemical potential of the congeners in the Lydicamycin family is far from being fully described . The findings from the study of its biosynthesis could provide new insights into the enzymatic machinery during hybrid PKS–NRPS biosynthesis and might be applied to rationalize bioengineering processes for other similar homologues .

属性

IUPAC Name |

2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSRCWWMQWCNGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 76170871 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)